N-ethyl-2,5-dimethyl-N-phenylbenzenesulfonamide
Description
Properties
Molecular Formula |
C16H19NO2S |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-ethyl-2,5-dimethyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-4-17(15-8-6-5-7-9-15)20(18,19)16-12-13(2)10-11-14(16)3/h5-12H,4H2,1-3H3 |
InChI Key |
GOPXURQSSAUQLK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,5-dimethyl-N-phenylbenzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with N-ethyl-N-phenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2,5-dimethyl-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted sulfonamides
Scientific Research Applications
N-ethyl-2,5-dimethyl-N-phenylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-ethyl-2,5-dimethyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.
Comparison with Similar Compounds
Structural and Crystallographic Differences
The following table summarizes key structural features of N-ethyl-2,5-dimethyl-N-phenylbenzenesulfonamide and related sulfonamides:
Key Observations :
- Substituent Effects : The target compound’s ethyl and phenyl groups on the sulfonamide nitrogen likely increase steric hindrance compared to N-(2,5-dimethylphenyl)benzenesulfonamide , which lacks these substituents. This could reduce crystallinity or solubility in polar solvents .
- Hydrogen-Bonding Groups: N-(2-hydroxy-5-methylphenyl)-2,5-dimethylbenzenesulfonamide () contains a hydroxyl group, enabling stronger intermolecular hydrogen bonding versus the target compound’s non-polar substituents.
Biological Activity
N-ethyl-2,5-dimethyl-N-phenylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by empirical data and theoretical analyses.
The biological activity of sulfonamides, including this compound, primarily involves their interaction with specific enzymes and proteins. The sulfonamide group can inhibit various biological processes by modulating enzyme activity, particularly in antimicrobial and anti-inflammatory pathways.
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, primarily through the inhibition of folate synthesis in bacteria by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase.
- Anti-inflammatory Effects : Research indicates that certain sulfonamide derivatives can exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Pharmacological Properties
The pharmacological profile of this compound includes:
In Vitro Studies
- Enzymatic Assays : Compounds similar to this compound have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities. These findings suggest potential applications in neuroprotection and cognitive enhancement .
- Antiviral Activity : In silico studies have indicated that certain sulfonamide derivatives may inhibit viral replication mechanisms, particularly against norovirus RdRp activity. While direct studies on this compound are scarce, its structural similarities to these compounds warrant further investigation into its antiviral potential .
Theoretical Studies
Theoretical docking studies using computational methods have provided insights into the binding affinities and interactions of sulfonamides with various biomolecular targets. These studies suggest that modifications in the sulfonamide structure can significantly alter its biological activity and efficacy against specific targets.
Comparative Analysis
| Compound Name | Antimicrobial Activity | Cardiovascular Effects | Antioxidant Activity |
|---|---|---|---|
| This compound | Moderate | Potential | Present |
| 4-(2-aminoethyl)benzenesulfonamide | High | Significant | Moderate |
| 2-hydrazinocarbonyl-benzenesulfonamide | Low | Minimal | Low |
Q & A
Basic: What synthetic methodologies are recommended for preparing N-ethyl-2,5-dimethyl-N-phenylbenzenesulfonamide?
Answer:
The synthesis typically involves sulfonylation reactions. A general approach includes reacting 2,5-dimethylbenzenesulfonyl chloride with N-ethylaniline under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane or THF. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Structural validation requires NMR (¹H/¹³C), IR (to confirm sulfonamide S=O stretches at ~1350-1150 cm⁻¹), and HRMS . For analogs, palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) may modify substituents .
Basic: How can the crystal structure of this compound be determined, and what insights does it provide?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include space group (e.g., monoclinic P2₁/n), unit cell dimensions (e.g., a = 10.523 Å, b = 8.563 Å), and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the lattice). Data collection at low temperature (100 K) minimizes thermal motion. Software like SHELX or OLEX2 refines the structure. The geometry (e.g., dihedral angles between aromatic rings) informs steric effects and potential binding interactions .
Basic: What assays are suitable for evaluating its biological activity?
Answer:
- Enzyme Inhibition: Fluorescence-based assays (e.g., tankyrase inhibition using NAD⁺ analogs) .
- Antimicrobial Activity: Broth microdilution (MIC determination against S. aureus or E. coli per CLSI guidelines) .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HCT-116, IC₅₀ calculations) .
Controls must include reference inhibitors (e.g., 3-AB for PARP enzymes) and solvent-only blanks .
Advanced: How can structural modifications optimize its enzyme inhibitory potency?
Answer:
- Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO₂, -F) on the phenyl ring to enhance electrophilicity and binding to catalytic residues .
- Bioisosteric Replacement: Replace the ethyl group with cyclopropyl to improve metabolic stability .
- Co-crystallization Studies: Use SCXRD to map interactions with target enzymes (e.g., sulfonamide oxygen hydrogen-bonding to active-site residues) .
In silico docking (AutoDock Vina) predicts binding affinities pre-synthesis .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from:
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) .
- Structural Isomerism: Verify regiochemistry (e.g., 2,5- vs. 3,5-dimethyl substitution via NOESY NMR) .
- Solubility Artifacts: Use DMSO stocks ≤0.1% and confirm compound stability via LC-MS .
Meta-analysis of SAR trends (e.g., logP vs. IC₅₀) identifies outliers for re-evaluation .
Advanced: What computational methods predict its pharmacokinetic properties?
Answer:
- ADMET Prediction: Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 interactions .
- MD Simulations: GROMACS models blood-brain barrier penetration (e.g., free energy profiles for sulfonamide group solvation) .
- Metabolic Pathways: GLORYx predicts phase I/II metabolites (e.g., N-deethylation or glucuronidation) .
Advanced: How to analyze unexpected byproducts in its synthesis?
Answer:
- LC-MS/MS: Identify impurities (e.g., over-sulfonated derivatives or dimerization products) .
- Mechanistic Studies: Probe reaction conditions (e.g., excess sulfonyl chloride leading to bis-sulfonamide byproducts) .
- In Situ Monitoring: ReactIR tracks intermediate formation (e.g., sulfonamide anion stability under basic conditions) .
Advanced: What techniques validate its stability under experimental conditions?
Answer:
- Thermogravimetric Analysis (TGA): Assess decomposition temperatures (e.g., >200°C indicates thermal stability) .
- pH Stability Studies: Incubate in buffers (pH 1-10) and monitor degradation via HPLC .
- Light Sensitivity: UV-vis spectroscopy detects photooxidation (λmax shifts indicate aromatic ring modifications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
